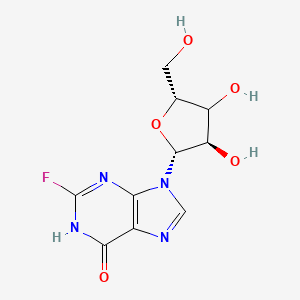
9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-β-D-Arabinofuranosyl-2-fluorohypoxanthine is a chemical compound with the molecular formula C10H11FN4O5 and a molecular weight of 286.22 . It is a major metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenin, which is known for its anti-tumor and anti-viral properties .
Synthesis Analysis
The metabolism and therapeutic efficacy of 9-β-D-Arabinofuranosyl-2-fluoroadenine have been studied against murine leukemia P388 . The biochemical basis for the differential therapeutic activity of equally toxic doses of 9-β-D-Arabinofuranosyl-2-fluoroadenine administered on two schedules to tumor-bearing mice has been studied .Chemical Reactions Analysis
9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-triphosphate was found to be more effective than 9-β-D-Arabinofuranosyladenine 5′-triphosphate in inhibiting the reduction of adenosine 5′-diphosphate and cytidine 5′-diphosphate by ribonucleotide reductase from HEp-2 cells or L1210 cells .科学的研究の応用
Metabolism and Distribution
- Metabolism in Animals: 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine, identified as a major metabolite of 9-β-D-arabinofuranosyl-2-fluoroadenine, has been studied in animals like dogs, monkeys, and mice. It has been noted that the parent drug is absorbed and distributed without systemic exposure to its toxic derivative, 2-fluoroadenine (Struck et al., 1982).
Antiviral and Antitumor Activity
- Leukemia Treatment: The metabolism of 9-β-D-Arabinofuranosyl-2-fluoroadenine-5'-phosphate, a nucleoside analog with promising antitumor activity, was studied in mice bearing P388 leukemia. This research provides insights into the biochemical actions of the drug in leukemia treatment (Avramis & Plunkett, 1983).
DNA Repair and Synthesis
- Inhibition of DNA Repair: Studies on human diploid fibroblasts have shown that arabinofuranosyl nucleosides, including 9-β-D-Arabinofuranosyl-2-fluorohypoxanthine, inhibit ultraviolet light-induced DNA repair. This inhibition manifests as DNA single-strand breaks, providing insights into the compound’s interaction with DNA repair processes (Snyder, Van Houten, & Regan, 1984).
Chemical Synthesis and Enzymatic Studies
- Chemo-Enzymatic Synthesis: The compound has been studied in the context of chemo-enzymatic synthesis, demonstrating its role in developing nucleoside analogs like Fludarabine and Nelarabine (Konstantinova et al., 2011). Additionally, research on the synthesis of clofarabine and related nucleosides has provided insights into the electronic and stereochemical factors determining substrate recognition by enzymes (Fateev et al., 2014).
Viral Infections and Treatment
- Herpesvirus Treatment: The efficacy of 9-β-D-Arabinofuranosylhypoxanthine 5'-monophosphate in treating genital lesions and encephalitis induced by Herpesvirus hominis in mice has been demonstrated, highlighting its potential in antiviral therapy (Allen et al., 1976).
Cytotoxicity and DNA Synthesis
- Mechanism of Cytotoxicity: Research shows that 9-β-D-Arabinofuranosyl-2-fluoroadenine's incorporation into DNA results in the termination of DNA strand elongation, suggesting a mechanism for its cytotoxicity (Huang, Chubb, & Plunkett, 1990).
Comparative Studies
- Comparison with Other Compounds: Studies comparing 9-β-D-Arabinofuranosyl-2-fluoroadenine with other related compounds have provided insights into their differential effects on target enzymes in tumor cells, enhancing our understanding of their specific therapeutic actions (White et al., 1982).
Safety And Hazards
特性
IUPAC Name |
9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5?,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLSRGWIGPHHJW-VCXQEIDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)N=C(NC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675634 |
Source


|
| Record name | (3xi)-2-Fluoroinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-|A-D-Arabinofuranosyl-2-fluorohypoxanthine | |
CAS RN |
83480-48-2 |
Source


|
| Record name | (3xi)-2-Fluoroinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Flutamide-d7
223143-72-3
N,N-Dimethyl Sunitinib
326914-17-4
Sulfosuccinimidyl Oleate Sodium
135661-44-8
6beta-Hydroxytriamcinolone acetonide
3869-32-7


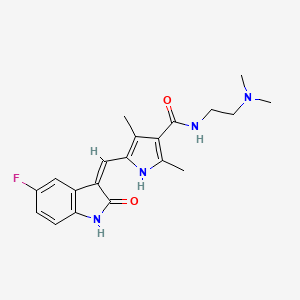
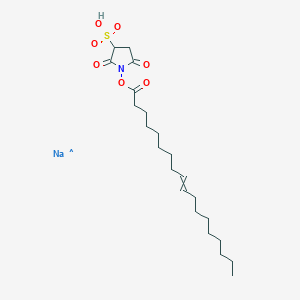
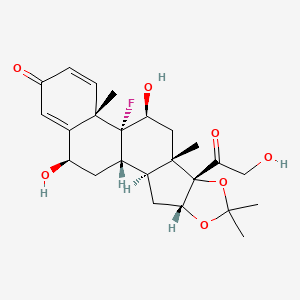
![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)
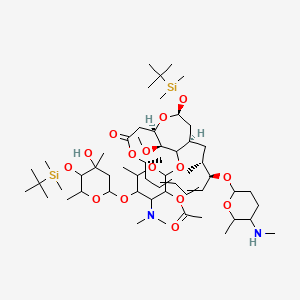
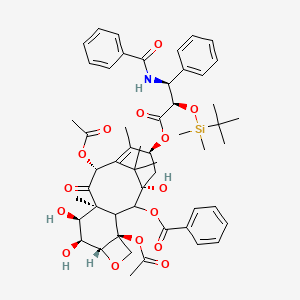

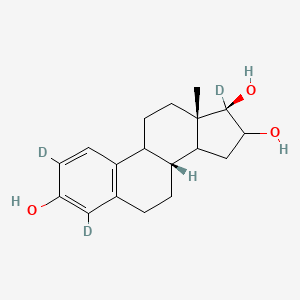

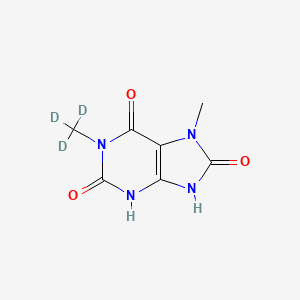
![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)